molecular formula C23H24N2O5S2 B5764091 10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B5764091
M. Wt: 472.6 g/mol
InChI Key: CTQNXESKHDWSIS-UHFFFAOYSA-N
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Description

10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[64002,6]dodeca-1(8),2(6),9-trien-12-one is a complex organic compound featuring a unique structure that includes a trimethoxyphenyl group, a thiazole ring, and a diazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[64002,6]dodeca-1(8),2(6),9-trien-12-one typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as dimethylaminopyridine (DMAP) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring.

Scientific Research Applications

10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt critical cellular processes, leading to the inhibition of cell growth and proliferation. The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to fit into specific binding sites and exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one stands out due to its combination of a trimethoxyphenyl group, a thiazole ring, and a diazatricyclo framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-5-9-25-22(27)19-14-7-6-8-18(14)32-21(19)24-23(25)31-12-15(26)13-10-16(28-2)20(30-4)17(11-13)29-3/h5,10-11H,1,6-9,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQNXESKHDWSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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